molecular formula C17H15N3O2S B285627 N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

Cat. No.: B285627
M. Wt: 325.4 g/mol
InChI Key: IONLOCOTAPAABB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazoles, which are known for their diverse biological activities.

Scientific Research Applications

N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been extensively studied for its potential applications in various fields. It has been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications.

Mechanism of Action

The mechanism of action of N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood. However, it is believed to exert its biological activities by interfering with various cellular processes. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the production of reactive oxygen species and nitric oxide, which are known to cause oxidative stress and inflammation. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One possible direction is to investigate its potential use as a fluorescent probe for imaging applications. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Finally, more studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide involves the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with N-phenylacrylamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature of 120-130°C. The product is purified by column chromatography to obtain a white solid with a yield of around 60-70%.

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

N-phenyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide

InChI

InChI=1S/C17H15N3O2S/c21-15(18-14-9-5-2-6-10-14)11-12-23-17-20-19-16(22-17)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,21)

InChI Key

IONLOCOTAPAABB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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